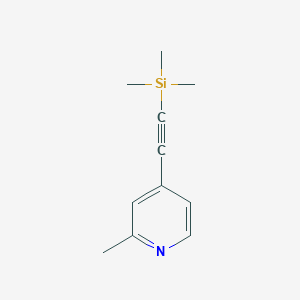

2-Methyl-4-((trimethylsilyl)ethynyl)pyridine

Descripción general

Descripción

2-Methyl-4-((trimethylsilyl)ethynyl)pyridine is an organic compound that features a pyridine ring substituted with a methyl group at the second position and a trimethylsilyl-ethynyl group at the fourth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-((trimethylsilyl)ethynyl)pyridine typically involves the coupling of a pyridine derivative with a trimethylsilyl-ethynyl reagent. One common method is the Sonogashira coupling reaction, which involves the reaction of 2-methyl-4-iodopyridine with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-4-((trimethylsilyl)ethynyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to remove the trimethylsilyl group or reduce other functional groups present in the molecule.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with hydroxyl or carbonyl groups, while reduction may result in the removal of the trimethylsilyl group.

Aplicaciones Científicas De Investigación

2-Methyl-4-((trimethylsilyl)ethynyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of biological systems, particularly in the development of probes for imaging and diagnostic purposes.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-Methyl-4-((trimethylsilyl)ethynyl)pyridine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can act as a protecting group, temporarily shielding reactive sites on the molecule during chemical reactions. This allows for selective functionalization of other parts of the molecule. Additionally, the ethynyl group can participate in various coupling reactions, facilitating the formation of carbon-carbon bonds.

Comparación Con Compuestos Similares

2-Methyl-4-ethynylpyridine: Lacks the trimethylsilyl group, making it less bulky and potentially more reactive.

4-((Trimethylsilyl)ethynyl)pyridine: Similar structure but without the methyl group at the second position, which may affect its reactivity and steric properties.

2-Methylpyridine: Lacks both the ethynyl and trimethylsilyl groups, making it a simpler molecule with different reactivity.

Uniqueness: 2-Methyl-4-((trimethylsilyl)ethynyl)pyridine is unique due to the presence of both the methyl and trimethylsilyl-ethynyl groups, which confer specific steric and electronic properties. These features make it a versatile compound for use in various chemical reactions and applications.

Actividad Biológica

2-Methyl-4-((trimethylsilyl)ethynyl)pyridine is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a trimethylsilyl group and an ethynyl moiety, has been explored for its interactions with various biological targets, including receptors and enzymes. This article reviews the biological activity of this compound, presenting relevant research findings, case studies, and data tables summarizing its effects.

The molecular formula of this compound is CHN, and it has a molecular weight of approximately 161.22 g/mol. The presence of the trimethylsilyl group enhances its lipophilicity, which may influence its bioavailability and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may act as an antagonist for certain receptors involved in neurotransmission and inflammation pathways. The compound's structural features allow it to modulate enzyme activities by binding to their active sites, thereby influencing various biochemical pathways.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound. For instance, a study demonstrated that this compound exhibited significant inhibitory effects against viral replication in vitro. In particular, it showed promise against viruses such as HIV and hepatitis C virus (HCV), with IC values indicating effective concentrations required for inhibition.

Anticancer Activity

In addition to its antiviral properties, this compound has been investigated for its anticancer effects. A series of experiments conducted on various cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation. The mechanism was linked to the modulation of signaling pathways associated with cell survival.

Case Studies

- Study on Antiviral Efficacy : A comprehensive study assessed the antiviral efficacy of several pyridine derivatives, including this compound. The results indicated that this compound significantly reduced viral load in infected cell cultures compared to untreated controls, suggesting its potential as a therapeutic agent against viral infections.

- Anticancer Research : In a preclinical trial involving human cancer cell lines, researchers observed that treatment with this compound led to a marked decrease in tumor growth rates. The study provided insights into its mechanism of action through the activation of apoptotic pathways and inhibition of oncogenic signaling.

Propiedades

IUPAC Name |

trimethyl-[2-(2-methylpyridin-4-yl)ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NSi/c1-10-9-11(5-7-12-10)6-8-13(2,3)4/h5,7,9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJQNRANZOQFJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621190 | |

| Record name | 2-Methyl-4-[(trimethylsilyl)ethynyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761426-51-1 | |

| Record name | 2-Methyl-4-[(trimethylsilyl)ethynyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.